Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate
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Overview
Description
Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate is a chemical compound with the molecular formula C6H10N2O3SNa It is a sodium salt derivative of 5-methoxy-1,3-dimethylpyrazole-4-sulfinate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate typically involves the reaction of 5-methoxy-1,3-dimethylpyrazole with a sulfinating agent in the presence of a sodium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The process might include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: It can be reduced to yield different sulfur-containing compounds.
Substitution: The sulfinyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could produce thiols or sulfides.
Scientific Research Applications
Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-methoxy-1,3-dimethylpyrazole: This compound lacks the sulfinyl group and has different reactivity and applications.
Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfonate: This is an oxidized form of the sulfinate compound and has distinct chemical properties.
Uniqueness: Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate is unique due to its sulfinyl group, which imparts specific reactivity and potential applications not shared by its analogs. This makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S.Na/c1-4-5(12(9)10)6(11-3)8(2)7-4;/h1-3H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZFDTNXSKWFOH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)[O-])OC)C.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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